3-hydroxy-7-methoxyisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-hydroxy-7-methoxyisobenzofuran-1(3H)-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring, which is a key structural component of this compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
These reactions often result in the formation of derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s anti-anxiety properties make it a subject of interest in neuropharmacology.
Wirkmechanismus
The mechanism of action of 3-hydroxy-7-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-anxiety effects are believed to be mediated through modulation of neurotransmitter systems in the brain . The compound may interact with receptors and enzymes involved in the regulation of anxiety and stress responses.
Vergleich Mit ähnlichen Verbindungen
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one can be compared with other flavonoid compounds such as:
- 7-Methoxyflavonol
- Chrysin
- Galangin
- Luteolin
These compounds share similar structural features but differ in their specific biological activities and applications . The uniqueness of this compound lies in its potent anti-anxiety effects and its potential for further chemical modifications to enhance its properties .
Eigenschaften
CAS-Nummer |
73713-38-9 |
---|---|
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
3-hydroxy-7-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4,8,10H,1H3 |
InChI-Schlüssel |
URTPDSARMPGSPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)OC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.